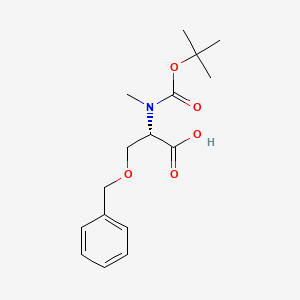

Boc-N-Me-Ser(Bzl)-OH

Description

The Significance of N-Methylation in Peptide and Peptidomimetic Design

N-methylation, the substitution of the amide proton with a methyl group, imparts significant changes to a peptide's backbone. This seemingly minor alteration can dramatically enhance a peptide's therapeutic potential. One of the most notable effects is the increased resistance to enzymatic degradation by proteases, which prolongs the in vivo half-life of peptide-based drugs. merckmillipore.com Furthermore, N-methylation can improve a peptide's oral bioavailability and cell permeability, critical factors for effective drug delivery. nih.govresearchgate.netspringernature.com

From a conformational standpoint, N-methylation restricts the rotational freedom of the peptide backbone, often favoring a cis-amide bond conformation. merckmillipore.comresearchgate.net This conformational rigidity can lead to a more defined three-dimensional structure, which can enhance binding affinity and selectivity for specific biological targets. researchgate.net The introduction of N-methylated residues is a key tactic in the design of peptidomimetics—molecules that mimic the structure and function of natural peptides but with improved pharmacological properties. nih.govingentaconnect.com

Evolution of Protecting Group Strategies in Serine Chemistry

The hydroxyl group of serine is reactive and requires protection during peptide synthesis to prevent unwanted side reactions. peptide.com The evolution of protecting group strategies has been pivotal to the advancement of peptide chemistry.

Historically, the Boc/Bzl (tert-butoxycarbonyl/benzyl) protection scheme was a widely used method. seplite.compeptide.com In this strategy, the α-amino group is temporarily protected by the acid-labile Boc group, while the serine side chain is more permanently protected by a benzyl (B1604629) (Bzl) group. peptide.comseplite.com The benzyl group is stable under the acidic conditions used to remove the Boc group but can be cleaved using strong acids like hydrogen fluoride (B91410) (HF) or by hydrogenolysis. peptide.compeptide.com

While effective, the Boc/Bzl strategy has been largely superseded by the Fmoc/tBu (9-fluorenylmethyloxycarbonyl/tert-butyl) approach for many applications. iris-biotech.de The Fmoc/tBu strategy offers an "orthogonal" protection scheme, where the base-labile Fmoc group for the N-terminus and the acid-labile tert-butyl group for the side chain can be removed under distinct conditions. peptide.comiris-biotech.de

Despite the prevalence of the Fmoc/tBu method, the Boc/Bzl strategy remains valuable, particularly for reducing peptide aggregation during synthesis and for synthesizing peptides with base-sensitive moieties. wikipedia.org Other protecting groups for the serine hydroxyl group include silyl (B83357) ethers (e.g., t-butyldimethylsilyl) and trityl ethers. google.com

Contextualizing Boc-N-Me-Ser(Bzl)-OH within Modern Synthetic Methodologies

This compound is a specialized building block that combines the benefits of N-methylation with the classical Boc/Bzl protection strategy. It is particularly useful in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. peptide.comchemimpex.com The presence of the N-methyl group introduces steric hindrance, which can make the subsequent coupling of the next amino acid challenging. scielo.org.mx Therefore, specialized coupling reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are often employed to achieve efficient peptide bond formation. scielo.org.mxpeptide.com

The use of this compound allows for the precise incorporation of an N-methylated serine residue at a specific position within a peptide sequence. This level of control is crucial for structure-activity relationship (SAR) studies, where researchers systematically modify a peptide's structure to optimize its biological activity. scielo.org.mx The compound serves as a vital tool for creating novel peptides and peptidomimetics with enhanced stability, permeability, and receptor selectivity. springernature.comresearchgate.net

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-phenylmethoxypropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23NO5/c1-16(2,3)22-15(20)17(4)13(14(18)19)11-21-10-12-8-6-5-7-9-12/h5-9,13H,10-11H2,1-4H3,(H,18,19)/t13-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEKRSZPFMBQNCM-ZDUSSCGKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)C(COCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)[C@@H](COCC1=CC=CC=C1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20673997 | |

| Record name | O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64263-84-9 | |

| Record name | O-Benzyl-N-(tert-butoxycarbonyl)-N-methyl-L-serine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20673997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for Boc N Me Ser Bzl Oh and Its Precursors

Strategies for N-Methylation of Serine and Serine Derivatives

N-methylation is a key modification that can significantly enhance the pharmaceutical properties of peptides. researchgate.net For serine, this modification must be performed while preventing reactions at the hydroxyl and carboxyl groups and maintaining the stereochemical integrity of the α-carbon. Two primary strategies have emerged: direct alkylation and a more controlled, cyclization-reduction pathway through an oxazolidinone intermediate.

The direct N-methylation of an N-protected serine derivative, such as Boc-Ser(Bzl)-OH, is a conceptually straightforward approach. This method typically involves the use of a strong base to deprotonate the N-H of the carbamate, followed by quenching with an alkylating agent like methyl iodide (MeI).

Research has shown that reacting an O-benzyl-protected serine derivative with sodium hydride (NaH) and methyl iodide in tetrahydrofuran (B95107) (THF) can yield the desired N-methylated product. researchgate.net However, reaction conditions are critical. When conducted at room temperature, a significant side reaction, β-elimination, occurs to form the N-methyldehydroalanine derivative. researchgate.netcdnsciencepub.com This issue can be almost entirely suppressed by carrying out the reaction at a reduced temperature of 5°C, which favors the desired N-methylation. researchgate.netcdnsciencepub.com

Alternative bases have also been explored to improve yields and reduce side reactions. The use of a hindered alkoxide base, such as potassium tert-butoxide (KOtBu), has been reported as an effective alternative to NaH for the N-alkylation of other Boc-protected amino acids. google.com Another approach involves using dimethyl sulfate (B86663) as the methylating agent in the presence of a non-nucleophilic base like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU), which has been successful for N-methylation of Nα-arylsulfonylamino esters. acs.org

A more elegant and often higher-yielding method for N-methylation involves the temporary formation of a cyclic intermediate, a 5-oxazolidinone (B12669149). nih.govacs.org This strategy provides excellent stereochemical control and is applicable to a wide range of amino acids, including those with reactive side chains like serine. nih.govacs.orgresearchgate.net

The general two-step process is as follows:

Cyclization: An N-protected amino acid (often Fmoc- or Cbz-protected) is condensed with an aldehyde, typically paraformaldehyde, under acidic catalysis (e.g., camphorsulfonic acid) to form a 5-oxazolidinone ring. researchgate.netnih.gov This step locks the stereocenter within the rigid ring system.

Reductive Cleavage: The intermediate oxazolidinone is then subjected to reductive ring-opening. This is commonly achieved using a reducing agent like triethylsilane (TES) in the presence of a strong acid such as trifluoroacetic acid (TFA). nih.govresearchgate.net This step cleaves the ring to generate the N-methylamino acid.

The choice between direct alkylation and the oxazolidinone pathway depends on factors like desired yield, scalability, and the specific protecting groups already in place. The oxazolidinone route is generally favored for its high efficiency and stereochemical fidelity, though it involves more steps. Direct alkylation is simpler but requires stringent control of reaction conditions to minimize side products.

| Method | Typical Reagents | Key Advantages | Key Disadvantages | Reported Yields |

|---|---|---|---|---|

| Direct Alkylation | NaH or KOtBu; MeI | Fewer synthetic steps. | Risk of β-elimination; Potential for racemization; Requires strict temperature control. researchgate.netcdnsciencepub.com | Variable; good yields are possible under optimized, low-temperature conditions. researchgate.netcdnsciencepub.com |

| Oxazolidinone Route | 1. Paraformaldehyde, Acid Catalyst 2. TES, TFA | High stereochemical control; Generally high yields; Avoids β-elimination. nih.govnih.gov | More synthetic steps; N-Boc group can hinder cyclization. eurekaselect.com | High (e.g., >90% overall yield reported for analogous compounds). nih.gov |

Introduction of the O-Benzyl Protecting Group on the Serine Hydroxyl

Protecting the hydroxyl group of serine is crucial to prevent O-alkylation and other side reactions during subsequent synthetic steps. The benzyl (B1604629) (Bzl) group is a common choice as it is stable under many reaction conditions but can be readily removed later by hydrogenolysis. peptide.com

A standard and effective procedure for the O-benzylation of N-Boc-serine involves using sodium hydride (NaH) to deprotonate the hydroxyl group, followed by reaction with benzyl bromide (BnBr) in an anhydrous solvent like dimethylformamide (DMF). chemicalbook.comclockss.org The reaction is typically initiated at 0°C and then allowed to proceed at room temperature. This method has been successfully applied to prepare both Boc-L-Ser(Bzl)-OH and its D-enantiomer. chemicalbook.comclockss.org The order of operations is flexible; one can start with L-serine, protect the amine with a Boc group, and then perform the O-benzylation. Alternatively, O-benzyl-L-serine can be used as a starting material for subsequent N-protection and N-methylation.

Optimization of Boc-N-Me-Ser(Bzl)-OH Synthesis for Scalability and Purity

Moving from laboratory-scale synthesis to larger, kilogram-scale production requires careful optimization of each step to maximize yield, ensure purity, and maintain cost-effectiveness. acs.org For the synthesis of this compound, key considerations include minimizing side reactions and simplifying purification.

The high yields and stereochemical fidelity of the oxazolidinone route make it an attractive candidate for scalable synthesis. nih.gov Telescoping, where intermediates are not isolated and purified between steps, can significantly improve efficiency, as demonstrated in the large-scale synthesis of related α-methylserine derivatives. acs.org

Purity is a paramount concern, with racemization and the formation of byproducts like dehydroalanine (B155165) derivatives being the primary challenges. researchgate.netcdnsciencepub.comacs.org

Preventing Racemization: Saponification steps, if required to hydrolyze a methyl ester, are known to pose a risk of racemization for N-methylated amino acids. acs.org Using milder, SN2-type deprotection conditions, such as lithium iodide (LiI) in boiling ethyl acetate, can effectively cleave esters without causing racemization. acs.org

Avoiding β-Elimination: As discussed, the key to suppressing this side reaction during direct alkylation is strict temperature control, keeping the reaction at or below 5°C. researchgate.netcdnsciencepub.com

Purification: While chromatographic purification is effective at the lab scale, it is often undesirable for large-scale industrial processes. Crystallization, such as the formation of a dicyclohexylamine (B1670486) (DCHA) salt, can be a highly effective method for purifying the final product and improving handling of the compound. google.com

By carefully selecting the synthetic route and optimizing reaction conditions to mitigate side reactions, the synthesis of this compound can be achieved with the high scalability and purity required for its application in advanced peptide manufacturing.

Application of Boc N Me Ser Bzl Oh in Peptide Synthesis

Utilizing Boc-N-Me-Ser(Bzl)-OH as a Building Block in Peptide Construction

This compound is a derivative of the amino acid serine where the α-amino group is protected by a tert-butyloxycarbonyl (Boc) group, the side-chain hydroxyl group is protected by a benzyl (B1604629) (Bzl) group, and the α-amino group is methylated. This strategic protection makes it a valuable reagent for the controlled, stepwise synthesis of peptides containing N-methylated serine.

Solid-Phase Peptide Synthesis (SPPS), pioneered by R.B. Merrifield, is a cornerstone of modern peptide chemistry. masterorganicchemistry.com The Boc/Bzl strategy is a classical approach in SPPS where the temporary Nα-Boc group is removed by acid, while the more stable, "permanent" benzyl-based side-chain protecting groups are cleaved at the end of the synthesis with strong acids like anhydrous hydrogen fluoride (B91410) (HF). masterorganicchemistry.compeptide.comseplite.combeilstein-journals.org

The incorporation of N-methylated amino acids like this compound into the Boc/Bzl SPPS framework presents unique challenges, primarily due to the steric hindrance of the N-methyl group, which can impede coupling reactions. beilstein-journals.org The traditional Boc/Bzl method involves a cycle of deprotection of the Nα-Boc group with an acid such as trifluoroacetic acid (TFA), followed by neutralization and coupling of the next Boc-protected amino acid. seplite.combeilstein-journals.org

The Boc group is unstable in acidic conditions and is typically removed with 20% to 50% TFA. seplite.comuwec.edu For N-methylated residues, the rate of acidolytic cleavage of the Boc group can be faster compared to their non-methylated counterparts. cdnsciencepub.com While the general cycle of deprotection, washing, coupling, and washing remains the same, the coupling step for a sterically hindered residue like this compound often requires more potent coupling reagents and potentially longer reaction times to ensure complete incorporation. beilstein-journals.orgglobalresearchonline.net Researchers have adapted protocols to overcome these hurdles, for instance, by using specialized coupling reagents or modifying reaction conditions. globalresearchonline.net

The final step in Boc/Bzl SPPS is the cleavage of the completed peptide from the solid support and the simultaneous removal of all side-chain protecting groups. peptide.com This is typically accomplished using strong acids. The standard reagent for this is anhydrous HF. beilstein-journals.orguwec.edu Alternatives such as trifluoromethanesulfonic acid (TFMSA) and trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) are also used. uwec.edusigmaaldrich.com

The benzyl ether protecting the serine side chain in this compound is stable to the repeated TFA treatments used for Nα-Boc removal but is cleaved by these strong acids. peptide.compeptide.com The cleavage cocktail usually contains scavengers, such as anisole (B1667542) or p-cresol, to trap reactive carbocations generated during the process, which could otherwise lead to side reactions with sensitive residues like tryptophan or methionine. uwec.edugoogle.compeptide.com

While SPPS is dominant, solution-phase peptide synthesis (SolPS) remains a valuable technique, particularly for large-scale production or the synthesis of shorter peptides. In SolPS, this compound is coupled to another amino acid ester in an organic solvent. mdpi.comresearchgate.net After each coupling step, the resulting dipeptide (or larger peptide) is isolated and purified before the next cycle of deprotection and coupling. masterorganicchemistry.com

The use of this compound in solution-phase synthesis follows the same principles of protecting group strategy. For example, it can be coupled with an amino acid ester using a suitable coupling reagent. acs.org The Boc group can then be selectively removed with TFA, leaving the benzyl ether intact, to allow for chain elongation at the N-terminus. masterorganicchemistry.comacs.org The benzyl group can be removed at a later stage, often by hydrogenolysis if other protecting groups are compatible. peptide.com

The steric hindrance posed by the N-methyl group on this compound makes the formation of the peptide bond more challenging than with its non-methylated counterpart. Consequently, the choice of coupling reagent is critical for achieving high yields and minimizing racemization.

Standard carbodiimide (B86325) reagents like N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt), can be employed. peptide.com However, for difficult couplings involving N-methylated amino acids, more potent "onium" salt-based reagents are often preferred. globalresearchonline.net These include phosphonium (B103445) salts like Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) and Bromotri(pyrrolidino)phosphonium hexafluorophosphate (PyBrOP), and aminium/uronium salts like (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) (HATU). peptide.comissuu.com

HATU, in particular, is known for its high reactivity and lower risk of racemization, making it a popular choice for incorporating sterically hindered amino acids. peptide.commdpi.com PyAOP is also noted as being especially effective for coupling N-methylated amino acids. peptide.com The choice of base, such as N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM), and solvent also plays a crucial role in the success of the coupling reaction. issuu.com

Table 1: Common Coupling Reagents for N-Methylated Amino Acid Incorporation

| Reagent Class | Examples | Additives | Notes |

|---|---|---|---|

| Carbodiimides | DCC, DIC, EDC | HOBt, HOAt | Widely used, but may require longer reaction times for N-methylated residues. DIC is preferred for SPPS as its urea (B33335) byproduct is soluble. peptide.com |

| Phosphonium Salts | PyBOP, PyBrOP, PyAOP | DIPEA, NMM | Highly efficient for sterically hindered couplings. PyBrOP and PyAOP are particularly effective for N-methylated residues. peptide.comissuu.com |

| Aminium/Uronium Salts | HBTU, TBTU, HATU | DIPEA, NMM | HATU is considered one of the most effective reagents, offering fast reaction times and low racemization. peptide.commdpi.com |

Integration into Solid-Phase Peptide Synthesis (SPPS)

Synthesis of N-Methylated Peptides and Peptidomimetics

The use of this compound is integral to the synthesis of peptides and peptidomimetics with tailored properties. N-methylated peptides often exhibit increased resistance to enzymatic degradation by proteases, which typically cleave the peptide backbone at non-methylated amide bonds. This enhanced stability can lead to a longer in vivo half-life.

Furthermore, the N-methyl group restricts the conformational freedom of the peptide backbone by eliminating the amide proton, which is a hydrogen bond donor. This conformational constraint can lock the peptide into a bioactive conformation, leading to higher receptor affinity and selectivity. The synthesis of such modified peptides relies on the successful incorporation of building blocks like this compound, often requiring optimized coupling strategies to overcome the steric challenges. beilstein-journals.orgglobalresearchonline.net The development of efficient methods for incorporating these residues is a continuous area of research, aiming to expand the toolkit for creating novel peptide-based therapeutics. acs.org

Stereochemical Control and Purity in Syntheses Involving Boc N Me Ser Bzl Oh

Mechanisms and Mitigation of Racemization in N-Methylated Serine Peptides

Racemization, the conversion of a chiral molecule into a mixture of enantiomers, is a major side reaction in peptide synthesis. highfine.com The process can occur via two primary mechanisms, particularly when activating the carboxylic acid for peptide bond formation. rsc.orgmdpi.com

The first mechanism is direct enolization , where a base abstracts the proton from the α-carbon of the amino acid residue. rsc.orgmdpi.com This forms a planar enolate intermediate, and subsequent reprotonation can occur from either face, leading to a racemic mixture. Amino acids with electron-withdrawing groups in their side chains are more susceptible to this pathway. mdpi.com

The second, and often more prevalent, mechanism for N-acyl amino acids involves the formation of a 5(4H)-oxazolone (azlactone) intermediate. mdpi.comthieme-connect.de However, for N-methylated amino acids, this pathway is blocked. Instead, a highly reactive oxazolium intermediate can be formed. researchgate.netwiley-vch.de The electron-donating effect of the N-methyl group facilitates the formation of this intermediate, which is particularly prone to racemization. wiley-vch.de The presence of salts, such as triethylamine (B128534) hydrochloride, and the use of polar solvents can further promote this racemization pathway. researchgate.net

Several strategies have been developed to mitigate racemization during the incorporation of N-methylated residues:

Choice of Base: The basicity and steric hindrance of the organic base used during the coupling reaction have a significant impact. highfine.com Sterically hindered, weaker bases like N-methylmorpholine (NMM) or 2,4,6-collidine (TMP) are preferred over stronger, less hindered bases like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA), as they are less likely to cause α-proton abstraction. highfine.com

Coupling Reagents: The selection of the coupling reagent is crucial. While powerful, some phosphonium (B103445) and uronium reagents can increase the risk of racemization, especially with pre-activation. nih.gov The use of carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) in conjunction with racemization-suppressing additives such as N-hydroxysuccinimide (HONSu) or ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) is a common approach. highfine.comresearchgate.net Coupling via pre-formed active esters, particularly N-hydroxysuccinimide esters, has been shown to yield stereochemically pure products. researchgate.net

Protecting Groups: Urethane-based Nα-protecting groups, such as the tert-butyloxycarbonyl (Boc) group, are known to suppress racemization compared to simple acyl groups because they disfavor the formation of the critical oxazolone (B7731731) or oxazolium intermediates. thieme-connect.denih.gov

| Mitigation Strategy | Principle | Examples |

| Base Selection | Use of sterically hindered, weaker bases reduces direct α-proton abstraction. highfine.com | N-methylmorpholine (NMM), 2,4,6-collidine (TMP). highfine.com |

| Coupling Reagents | Additives can react with the activated amino acid to form a less reactive intermediate that is less prone to racemization. highfine.comnih.gov | DCC/HONSu, HATU, HCTU, coupling via active esters. researchgate.netscielo.org.mx |

| Protecting Groups | Urethane-based protecting groups are less likely to participate in the formation of racemization-prone cyclic intermediates. nih.gov | tert-butyloxycarbonyl (Boc), 9-fluorenylmethoxycarbonyl (Fmoc). nih.gov |

Diastereoselective Synthesis Approaches for N-Methylated Serine Incorporations

Diastereoselective synthesis in this context refers to the controlled coupling of the chiral Boc-N-Me-Ser(Bzl)-OH unit to a growing peptide chain without inducing epimerization at either the serine's α-carbon or the α-carbon of the C-terminal residue of the peptide. The goal is the preservation of the existing stereochemistry to yield a single diastereomeric product.

The key to achieving high diastereoselectivity lies in the careful selection of coupling conditions to minimize the lifetime of highly reactive, racemization-prone intermediates. Research has shown that certain modern coupling reagents are particularly effective for sterically hindered and racemization-prone N-methylated amino acids. For instance, the use of 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) can lead to high yields and minimal epimerization when coupling N-methylated amino acids. scielo.org.mx

Another approach involves the use of specific catalysts. For example, tantalum(V) ethoxide (Ta(OEt)5) has been reported as a catalyst for dipeptide formation, proceeding with excellent diastereoselectivity. rsc.org The mechanism is thought to involve the promotion of carbonyl group activation by the catalyst, facilitating amidation under mild conditions. rsc.org

The following table summarizes findings on coupling methods for challenging amino acids, which are relevant for the diastereoselective incorporation of this compound.

| Coupling Method | Activating Agent / Additive | Key Findings |

| Carbodiimide (B86325) Method | DCC or DIC with HONSu or OxymaPure | The addition of HONSu or Oxyma additives is effective at suppressing racemization. highfine.comresearchgate.net |

| Active Ester Method | N-hydroxysuccinimide (HONSu) ester | Coupling via the pre-formed HONSu ester of Z-Ala-MeLeu gave a stereochemically pure product, even in the presence of salts that typically promote racemization. researchgate.net |

| Uronium/Phosphonium Method | HATU / HCTU | Generally provides rapid and efficient coupling. HATU was shown to be effective for coupling N-methyl amino acids with no epimerization observed by NMR. scielo.org.mx |

| Catalytic Method | Tantalum(V) ethoxide (Ta(OEt)5) | Catalyzes the formation of dipeptide derivatives from N-Boc-serine methyl ester with excellent diastereoselectivities. rsc.org |

Analytical Methodologies for Stereochemical Purity Assessment

Verifying the stereochemical integrity of a peptide containing this compound is a critical final step. Several analytical techniques are employed for this purpose, each providing a different level of information about the stereochemical purity.

High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful and direct method for assessing stereochemical purity. This technique uses a chiral stationary phase (CSP) or a chiral mobile phase additive (CMPA) to separate enantiomers or diastereomers. By comparing the retention times of the synthesized peptide with those of authenticated standards of the possible diastereomers, the stereochemical purity can be accurately quantified. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: High-field NMR spectroscopy is a valuable tool for determining the ratio of diastereomers in a mixture. chemrxiv.org The different spatial arrangement of atoms in diastereomers often results in distinct chemical shifts for certain protons or carbons, allowing for their differentiation and quantification. scielo.org.mxpublish.csiro.au In some cases, chiral solvating agents can be added to the NMR sample to induce separation of signals for enantiomers. publish.csiro.au

Marfey's Method: This is a widely used indirect method for determining the absolute configuration of the constituent amino acids in a peptide. mdpi.com The peptide is first completely hydrolyzed into its individual amino acids using strong acid. acs.org The resulting amino acid mixture is then derivatized with a chiral reagent, most commonly 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide (L-FDAA or Marfey's reagent). acs.org This reaction creates a mixture of diastereomers that can be readily separated and analyzed by reverse-phase HPLC coupled with mass spectrometry (LC-MS). mdpi.comfsu.edu By comparing the retention times of the derivatives from the sample with those of derivatized D- and L-amino acid standards, the absolute stereochemistry of each residue in the original peptide can be unequivocally assigned. fsu.edu

| Analytical Method | Principle | Application for this compound Peptides |

| Chiral HPLC | Differential interaction of stereoisomers with a chiral stationary phase or mobile phase additive leads to separation. | Direct quantification of diastereomeric impurities in the final peptide product. |

| NMR Spectroscopy | Diastereomers exhibit different chemical shifts in the NMR spectrum, allowing for quantification. chemrxiv.orgpublish.csiro.au | Determination of diastereomeric ratios (d.r.) in the crude or purified peptide. |

| Marfey's Method (LC-MS) | Peptide hydrolysis followed by derivatization with a chiral reagent (e.g., L-FDAA) to form diastereomers that are separable by HPLC. mdpi.comacs.org | Determination of the absolute configuration (D or L) of the N-Me-Ser residue and all other amino acids after synthesis. |

Chemical Reactivity and Mechanistic Investigations

Reactivity Profiles of the Boc and Benzyl (B1604629) Protecting Groups in Boc-N-Me-Ser(Bzl)-OH

The successful synthesis of peptides using this compound hinges on the orthogonal stability of the N-terminal tert-butyloxycarbonyl (Boc) group and the side-chain benzyl (Bzl) ether. The Boc group is designed for temporary protection of the α-amino group and is readily cleaved under acidic conditions, while the benzyl ether serves as a semi-permanent protecting group for the serine hydroxyl function, requiring harsher conditions for its removal. iris-biotech.depeptide.com

The acid-lability of the Boc group is a cornerstone of the Boc/Bzl protection strategy in solid-phase peptide synthesis (SPPS). researchgate.net Deprotection is typically achieved using moderately strong acids like trifluoroacetic acid (TFA), often in a solution with dichloromethane (B109758) (DCM). researchgate.netrsc.org In contrast, the benzyl ether protecting the serine side-chain is generally stable to the repetitive TFA treatments required for Boc removal during peptide elongation. peptide.comacs.org Cleavage of the benzyl ether is typically accomplished simultaneously with the final cleavage of the peptide from the resin, using very strong acids such as anhydrous hydrogen fluoride (B91410) (HF) or trifluoromethanesulfonic acid (TFMSA). peptide.com Alternatively, in solution-phase synthesis, the benzyl group can be removed under neutral conditions via catalytic hydrogenolysis. peptide.comorganic-chemistry.org

The relative stability of these protecting groups under various acidic conditions is crucial for preventing premature deprotection of the serine side-chain. The table below summarizes the typical conditions for the removal of each group, highlighting their orthogonality.

| Protecting Group | Primary Function | Typical Deprotection Reagents | General Stability Profile |

|---|---|---|---|

| Boc (tert-butyloxycarbonyl) | N-terminal α-amino protection | TFA (25-50% in DCM), HCl in dioxane | Highly labile to moderate and strong acids; Stable to bases and hydrogenolysis. |

| Bzl (Benzyl ether) | Serine side-chain hydroxyl protection | HF, TFMSA, BCl₃·SMe₂, Catalytic Hydrogenation (e.g., Pd/C, H₂) | Stable to repetitive treatments with moderate acids (e.g., TFA); Labile to strong acids and hydrogenolysis. peptide.comorganic-chemistry.org |

This differential reactivity allows for the selective deprotection of the N-terminus for peptide chain elongation while the serine hydroxyl group remains protected, preventing side reactions such as O-acylation.

Study of Side Reactions During Peptide Elongation and Deprotection

The use of N-methylated amino acids, such as this compound, introduces specific challenges during peptide synthesis, leading to a range of potential side reactions that can impact the yield and purity of the final peptide.

During the acid-catalyzed deprotection of the Boc group, a highly reactive tert-butyl cation is generated. iris-biotech.de This electrophilic species can attack nucleophilic residues within the peptide sequence, leading to irreversible side-chain modification. Amino acids with electron-rich side chains, such as tryptophan, methionine, cysteine, and tyrosine, are particularly susceptible to this alkylation. researchgate.net While the benzyl-protected serine side-chain is less nucleophilic, the risk of alkylation of other sensitive residues in the growing peptide chain necessitates the use of cation scavengers in the deprotection solution. iris-biotech.deresearchgate.net

Scavengers are nucleophilic compounds added to the cleavage cocktail to trap the reactive cationic species before they can modify the peptide. iris-biotech.de The choice of scavenger depends on the amino acid composition of the peptide. Common scavengers include water, triisopropylsilane (B1312306) (TIS), ethanedithiol (EDT), and thioanisole. iris-biotech.depolypeptide.com

The following table outlines common scavengers and their primary targets during TFA-mediated cleavage.

| Scavenger | Abbreviation | Primary Target/Function | Typical Concentration in TFA Cocktail |

|---|---|---|---|

| Water | H₂O | General scavenger, aids in protonation. | 2.5% - 5% |

| Triisopropylsilane | TIS | Reduces trityl cations and prevents oxidation of tryptophan. | 1% - 5% |

| Ethanedithiol | EDT | Protects cysteine and methionine; scavenges trityl cations. | 2.5% |

| Thioanisole | - | Prevents reattachment of protecting groups to tyrosine, tryptophan, and methionine. | 2% - 5% |

| Phenol | - | Scavenges benzyl and trityl cations; protects tyrosine. | 2.5% - 5% |

| 1,4-Benzenedimethanethiol | 1,4-BDMT | Efficiently minimizes t-butyl adducts and sulfonation. polypeptide.comnih.gov | Variable |

Data compiled from various sources. iris-biotech.depolypeptide.comnih.gov

The standard cleavage cocktail often consists of 95% TFA, 2.5% TIS, and 2.5% water, but this must be adapted for peptides containing sensitive residues. iris-biotech.de For instance, a reducing mixture containing EDT is recommended for peptides with cysteine or methionine. iris-biotech.de The use of an effective scavenger cocktail is paramount to obtaining a high-purity peptide product.

Beyond cation-induced alkylation, several other side reactions can occur during the synthesis of peptides containing N-methylated serine.

Diketopiperazine (DKP) Formation: This is a primary side reaction that occurs at the dipeptide stage. After the coupling of the second amino acid (in this case, this compound), the deprotected N-terminal amino group of the first amino acid can intramolecularly attack the ester linkage of the second residue, cleaving the dipeptide from the resin and forming a cyclic diketopiperazine. nih.govacs.org This side reaction is sequence-dependent and can be influenced by the choice of coupling reagents and reaction conditions. nih.gov The presence of an N-methyl group can influence the rate of this cyclization.

Peptide Fragmentation: Peptides containing N-methylated amino acids can be susceptible to fragmentation of the peptide backbone, particularly under acidic cleavage conditions. nih.govresearchgate.net Studies have shown that cleavage can occur between consecutive N-methylated amino acids. researchgate.net Another documented fragmentation pathway involves the N-terminal acetylated N-methylamino acid, where the acetyl group's carbonyl oxygen attacks the adjacent amide carbonyl, forming an oxazolinium intermediate and releasing the rest of the peptide. nih.gov While this compound itself is not acetylated, this mechanism highlights the unique reactivity imparted by N-methylation that can lead to unexpected cleavage.

Racemization: Although less common during the coupling of pre-formed urethane-protected amino acids like the Boc derivative, racemization can still be a concern, particularly during the activation step. The steric hindrance of the N-methyl group can slow down the coupling reaction, potentially allowing more time for competing racemization pathways, such as through an oxazolone (B7731731) intermediate. nih.govnih.gov

Strategies to suppress these side reactions include the use of highly efficient coupling reagents to ensure rapid amide bond formation, careful selection of resin and linker systems, and optimization of deprotection and cleavage times. nih.gov

Mechanistic Insights into Peptide Bond Formation with N-Methylated Serine

The formation of a peptide bond is fundamentally an acylation reaction where the nucleophilic α-amino group of one amino acid attacks the activated carboxyl group of another. youtube.com However, the presence of a methyl group on the nitrogen atom of this compound significantly alters the reaction mechanism and kinetics compared to its non-methylated counterpart.

The primary mechanistic challenge is the steric hindrance imposed by the N-methyl group. This bulkiness impedes the approach of the nucleophilic nitrogen to the activated carboxyl group of the incoming amino acid, resulting in slower coupling rates and often incomplete reactions. nih.gov This steric clash necessitates the use of more potent coupling reagents to achieve acceptable yields. Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and BOP (Benzotriazol-1-yl-oxy-tris-(dimethylamino)-phosphonium hexafluorophosphate) are often employed to overcome the reduced reactivity of N-methylated amino acids. bachem.com

Furthermore, N-methylation influences the conformation of the peptide backbone. It eliminates the amide proton, which is a hydrogen bond donor, thereby disrupting secondary structures like α-helices and β-sheets. Concurrently, it lowers the energy barrier for cis-trans isomerization of the amide bond, leading to a higher population of the cis conformer. rsc.org This conformational flexibility can also impact the efficiency of subsequent coupling steps.

The acylation mechanism proceeds through the formation of a tetrahedral intermediate following the nucleophilic attack. The collapse of this intermediate to form the new amide bond and release the leaving group is the rate-determining step, which is slowed by the steric and electronic effects of the N-methyl group.

Advanced Applications and Derivatizations of Boc N Me Ser Bzl Oh

Application in the Synthesis of Modified Peptides and Natural Products

The incorporation of N-methylated amino acids is a key strategy in medicinal chemistry to enhance the pharmacological properties of peptides. N-methylation can increase a peptide's resistance to enzymatic degradation, improve its membrane permeability, and modulate its conformation, thereby influencing its biological activity. Boc-N-Me-Ser(Bzl)-OH is a crucial reagent for introducing N-methylated serine residues into peptide sequences.

This building block has been utilized in the synthesis of various natural products and their analogs. For instance, it is a component in the synthesis of depsipeptides, a class of peptides where one or more of the amide bonds are replaced by ester bonds. Its application extends to the creation of cyclic peptides, which often exhibit enhanced stability and receptor-binding affinity compared to their linear counterparts.

Role in Phosphopeptide Synthesis and Serine Ligation

While the direct role of this compound in phosphopeptide synthesis is not its primary application, the underlying serine structure is fundamental to protein phosphorylation. The benzyl (B1604629) protecting group on the serine hydroxyl can be selectively removed to allow for phosphorylation. However, for dedicated phosphopeptide synthesis, building blocks with protecting groups more amenable to phosphorylation chemistry are often preferred.

In the context of peptide ligation, which involves the joining of unprotected peptide segments, serine and threonine residues can be utilized in specific chemical ligation strategies. While not a direct participant in native chemical ligation, which typically involves an N-terminal cysteine, serine residues can be modified to facilitate ligation. The use of N-methylated serine derivatives like this compound in such strategies allows for the synthesis of larger, more complex N-methylated peptides that would be difficult to assemble through standard solid-phase peptide synthesis alone.

Potential as a Chiral Auxiliary in Asymmetric Synthesis

The inherent chirality of this compound makes it a candidate for use as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct a diastereoselective reaction. After the desired stereochemical outcome is achieved, the auxiliary is removed.

While its application as a chiral auxiliary is not as widespread as other more established auxiliaries, the principle remains. The well-defined stereocenter of the alpha-carbon can influence the stereochemical course of reactions on an attached prochiral moiety. The bulky protecting groups can further enhance this steric influence, leading to high levels of diastereoselectivity.

Bioconjugation and Probe Development

This compound can be incorporated into peptides that are later used for bioconjugation and the development of chemical probes. After deprotection, the serine hydroxyl group can serve as a handle for attaching various molecules, such as fluorescent dyes, biotin, or other reporter groups. This allows for the creation of probes to study biological processes, such as enzyme activity or protein-protein interactions.

The N-methylation offers the advantage of creating probes with increased stability in biological systems. For example, a peptide probe containing an N-methylated serine residue would be less susceptible to cleavage by proteases, allowing it to remain intact for longer periods during an experiment.

Analytical and Characterization Techniques for Boc N Me Ser Bzl Oh and Its Derived Peptides

Chromatographic Techniques for Purity and Identity Confirmation

Chromatography is the cornerstone for assessing the purity of Boc-N-Me-Ser(Bzl)-OH and its peptide derivatives. It separates the target compound from impurities such as starting materials, by-products from the coupling reactions, or diastereomers.

High-Performance Liquid Chromatography (HPLC) is the most common method for purity assessment. chemimpex.com Reversed-phase HPLC (RP-HPLC) is typically used, where the stationary phase is nonpolar (e.g., C18 or C8) and the mobile phase is a polar solvent mixture, commonly acetonitrile (B52724) and water with an additive like trifluoroacetic acid (TFA). rsc.orgmdpi.com The purity of this compound is often reported to be ≥97% as determined by HPLC. nextpeptide.com In peptide analysis, RP-HPLC is used to monitor reaction completion and to purify the crude product. mdpi.com The introduction of an N-methyl group, as in this compound, often leads to a decrease in retention time compared to its non-methylated counterpart, a factor to consider during method development. mdpi.com

Thin-Layer Chromatography (TLC) serves as a rapid, qualitative tool for monitoring reaction progress. For Boc-protected amino acids, a typical mobile phase would be a mixture of chloroform (B151607) and methanol (B129727). The spots are visualized using a suitable stain, such as ninhydrin (B49086) (though this is less effective for N-methylated amines) or potassium permanganate. The purity of related compounds like Boc-N-Me-Leu-OH has been assessed using TLC. sigmaaldrich.com

Chiral Chromatography is essential for confirming the enantiomeric purity of the amino acid derivative and for analyzing peptides that may have undergone racemization during synthesis. chromatographytoday.com The separation of enantiomers can be achieved directly using a chiral stationary phase (CSP) or indirectly by derivatizing the analyte with a chiral reagent to form diastereomers, which can then be separated on a standard achiral column. chromatographytoday.comnih.gov For N-protected amino acids like this compound, macrocyclic glycopeptide-based columns (e.g., CHIROBIOTIC T) are effective. sigmaaldrich.comsciforum.net Alternatively, derivatization with reagents such as Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA or Marfey's reagent) allows for the separation and quantification of D- and L-enantiomers using standard RP-HPLC-MS. nih.gov This is particularly important as N-methyl amino acids can be prone to racemization during certain coupling conditions. merckmillipore.com

| Analyte Type | Column | Mobile Phase | Detection | Reference |

|---|---|---|---|---|

| Boc-Amino Acids | Reversed-Phase C18 (e.g., 4.6 mm × 250 mm, 5 µm) | Gradient of acetonitrile in water, both containing 0.1% TFA | UV (220 nm) | rsc.org |

| N-Methylated Peptides | Reversed-Phase C18 (e.g., 5 μm, 4.6 mm × 150 mm) | Linear gradient from 5% to 80% acetonitrile in water with 0.1% TFA | UV (220 nm) | mdpi.com |

| Chiral Amino Acids (Indirect) | Reversed-Phase C18 (e.g., Purospher RP18e, 250 mm x 4 mm) | Isocratic mixture of methanol and phosphate (B84403) buffer | Fluorescence (Ex: 339 nm, Em: 452 nm) | akjournals.com |

| Chiral N-Blocked Amino Acids (Direct) | CHIROBIOTIC T | Polar Organic or Reversed-Phase Modes (e.g., MeOH/H₂O) | UV (210 nm) | sigmaaldrich.comsciforum.net |

Spectroscopic Methods for Structural Verification

Spectroscopic techniques provide definitive structural information, confirming that the desired molecule has been synthesized correctly.

Nuclear Magnetic Resonance (NMR) Spectroscopy is a powerful tool for the structural elucidation of this compound.

¹³C NMR provides information on the carbon skeleton. The spectrum will show characteristic peaks for the carbonyl carbons of the Boc and carboxylic acid groups (~155 ppm and ~170-175 ppm, respectively), the quaternary carbon of the Boc group (~80 ppm), the N-methyl carbon (~30-35 ppm), and the carbons of the benzyl (B1604629) and serine moieties. publish.csiro.au

Mass Spectrometry (MS) is used to confirm the molecular weight of the compound and is indispensable for peptide sequencing.

Electrospray Ionization (ESI-MS) is commonly used for both the amino acid derivative and its peptides. For this compound (Molecular Weight: 309.36 g/mol ), the spectrum would typically show an [M+H]⁺ ion at m/z 310.4 or an [M+Na]⁺ ion at m/z 332.4. nextpeptide.com A characteristic fragmentation pattern in ESI-MS/MS of Boc-protected compounds is the loss of isobutylene (B52900) (-56 Da) or the entire Boc group (-100 Da). nih.gov N-methylation influences fragmentation, often leading to cleavage at the C-terminal side of the methylated residue. nih.gov

Infrared (IR) Spectroscopy can verify the presence of key functional groups. The IR spectrum of a Boc-protected amino acid will show characteristic absorption bands. These include a broad O-H stretch from the carboxylic acid, C-H stretches from the aliphatic and aromatic groups, and strong C=O stretching vibrations for the urethane (B1682113) (Boc group, ~1690 cm⁻¹) and carboxylic acid (~1710 cm⁻¹) carbonyls. rsc.orgnih.gov

| Technique | Feature | Expected Signal / Value | Reference |

|---|---|---|---|

| ¹H NMR (in CDCl₃) | Boc group (9H) | ~1.4 ppm (singlet) | chemicalbook.com |

| N-Methyl (3H) | ~2.8-3.0 ppm (singlet) | cdnsciencepub.com | |

| Benzyl group (5H) | ~7.3 ppm (multiplet) | chemicalbook.com | |

| ¹³C NMR | Boc C=O | ~155 ppm | ijcr.info |

| Boc C(CH₃)₃ | ~80 ppm | ijcr.info | |

| N-CH₃ | ~30-35 ppm | cdnsciencepub.com | |

| ESI-MS | [M+H]⁺ | m/z 310.4 | nextpeptide.com |

| IR | Urethane C=O stretch | ~1690-1698 cm⁻¹ | rsc.org |

Advanced Analytical Strategies for Complex Peptide Analysis

The analysis of peptides containing modified residues like N-methylated amino acids requires more sophisticated approaches, particularly for establishing the exact location and stereochemistry of these residues within a longer peptide chain.

Tandem Mass Spectrometry (MS/MS) is crucial for sequencing peptides. The N-methylation of an amide bond alters the fragmentation pattern compared to standard peptides. This modification can influence cleavage probabilities of adjacent peptide bonds, which must be accounted for during spectral interpretation. nih.govresearchgate.net Multi-stage mass spectrometry (MSⁿ) can provide even more detailed structural information, helping to pinpoint the location of modifications in complex structures. nih.gov

Chiral Analysis of Peptide Hydrolysates is the definitive method for confirming the stereochemical integrity of each amino acid in the final peptide. The peptide is first hydrolyzed to its constituent amino acids. These amino acids are then derivatized with a chiral reagent, such as Marfey's reagent (FDAA), and analyzed by LC-MS. nih.govacs.org By comparing the retention times of the derivatized amino acids from the hydrolysate with those of D- and L-amino acid standards (including N-methyl serine), the absolute configuration of each residue can be assigned. acs.org Advanced Marfey's methods, sometimes using different chromatography columns (like C3 instead of C18), have been developed to improve the resolution of N-methylated amino acids and other challenging residues. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for chiral analysis after derivatization of the amino acids in the hydrolysate to make them volatile, for example, as N-trifluoroacetyl-O-isopropyl esters. researchgate.net This method allows for the determination of D/L ratios with high sensitivity. researchgate.net

Future Perspectives and Research Directions

Advancements in Green Chemistry Approaches for N-Methylated Serine Synthesis

The synthesis of N-methylated amino acids and peptides traditionally involves methods that pose environmental and efficiency challenges. nii.ac.jprsc.org Consequently, a significant research thrust is aimed at developing more sustainable and "green" synthetic methodologies.

Recent progress has focused on replacing conventional, hazardous solvents like N,N-dimethylformamide (DMF) and N-methyl-2-pyrrolidone (NMP) with greener alternatives in solid-phase peptide synthesis (SPPS). rsc.org Another promising green approach is the use of biocatalysis, which employs enzymes to perform chemical transformations under mild, aqueous conditions, offering high selectivity and reducing toxic waste. nih.gov

Specific advancements in the synthesis of N-methylated amino acids include:

Micro-flow Technology : The use of micro-flow reactors for amide bond formation helps to overcome the difficulty of coupling sterically hindered N-methylated amino acids. nii.ac.jp This technology allows for precise control over reaction conditions, enabling the use of highly active reagents while minimizing side reactions and waste. nii.ac.jp

Sustainable Methylating Agents : A novel approach utilizes dimethyl carbonate (DMC), a greener methylating agent, in conjunction with a reusable silica-supported acid catalyst. researchgate.net This method provides an efficient and sustainable pathway for the N-methylation of amino acids. researchgate.net

Reusable Resin Strategies : A solid-phase method using a 2-chlorotrityl chloride (2-CTC) resin as a temporary and reusable protecting group for the carboxylic acid has been developed for the synthesis of Fmoc-N-Me-AA-OH. mdpi.com This strategy not only facilitates the N-methylation step but also enhances the cost-effectiveness and sustainability of the process by allowing the resin to be reused. mdpi.com

These innovative approaches are paving the way for more environmentally friendly and efficient production of N-methylated serine derivatives.

Emerging Applications in Drug Discovery and Chemical Biology

The incorporation of N-methylated amino acids, such as the serine derivative Boc-N-Me-Ser(Bzl)-OH, into peptides is a powerful strategy in drug discovery and chemical biology. researchgate.netscielo.org.mx N-methylation imparts several advantageous properties to peptides, making them more suitable as therapeutic agents. researchgate.netresearchgate.net

Key research findings and applications include:

Enhanced Pharmacokinetic Properties : N-methylation can significantly improve a peptide's metabolic stability by making it resistant to degradation by proteases. researchgate.netscielo.org.mx It also tends to increase lipophilicity, which can enhance membrane permeability and oral bioavailability. researchgate.netscielo.org.mx A study on N-methylated Glutathione (GSH) analogues demonstrated a dramatic increase in plasma half-life and oral bioavailability compared to the natural form. researchgate.net

Conformational Control and Improved Targeting : The N-methyl group restricts the conformational flexibility of the peptide backbone. scielo.org.mx This conformational constraint can lock the peptide into a bioactive shape, leading to higher binding affinity and selectivity for its biological target. researchgate.net A notable example is the drug candidate Cilengitide, where N-methylation led to improved receptor selectivity. researchgate.net

Development of Oral Peptide Therapeutics : The improved stability and permeability offered by N-methylation are critical for developing orally available peptide drugs. rsc.orgresearchgate.net This is a major focus in pharmaceutical research, as demonstrated by the development of N-alkyl-rich cyclic peptides like LUNA18, an orally bioavailable KRAS inhibitor that has entered clinical trials. rsc.org

Tools for Chemical Biology : N-methylated amino acids are valuable tools in structure-activity relationship (SAR) studies, allowing researchers to probe the importance of specific amide bonds for biological activity. scielo.org.mx Furthermore, computational design of peptide macrocycles uses N-methylation to remove hydrogen bond donors, a strategy aimed at improving passive permeability and targeting intracellular protein-protein interactions (PPIs). researchgate.nettandfonline.com

The unique properties conferred by N-methylation make derivatives like this compound essential components in the design and synthesis of next-generation peptide-based drugs and chemical probes.

Q & A

Basic Research Questions

Q. What is the structural and functional significance of Boc and Bzl protecting groups in Boc-N-Me-Ser(Bzl)-OH for peptide synthesis?

- Methodological Answer : The tert-butoxycarbonyl (Boc) group protects the amine moiety, while the benzyl (Bzl) group shields the hydroxyl side chain of serine. These groups prevent undesired side reactions during peptide elongation. Boc is acid-labile and removed via trifluoroacetic acid (TFA), whereas Bzl requires hydrogenolysis (H₂/Pd) or strong acids like HF/TFMSA in solid-phase synthesis . Critical considerations include compatibility with resin linkers and orthogonal deprotection strategies to avoid premature group removal .

Q. How is this compound synthesized, and what steps ensure high purity and yield?

- Methodological Answer : Synthesis typically involves:

Protection : Sequential introduction of Boc (via di-tert-butyl dicarbonate) and Bzl (via benzyl bromide) groups to L-serine.

N-methylation : Methylation of the α-amino group using methyl iodide under basic conditions.

Purification involves recrystallization or reverse-phase HPLC, with purity verified by NMR (e.g., absence of δ 1.4 ppm for Boc tert-butyl protons) and mass spectrometry (expected [M+H]⁺ for C₁₅H₂₁NO₅: 295.33 g/mol) .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer :

- NMR : Confirm stereochemistry (e.g., D/L configuration via coupling constants) and group integrity (Boc tert-butyl at δ 1.4 ppm; Bzl aromatic protons at δ 7.3–7.5 ppm).

- HPLC : Assess purity (>95% by area under the curve).

- Mass Spectrometry : Validate molecular weight (e.g., ESI-MS m/z 296.1 [M+H]⁺).

Cross-referencing with PubChem or CAS databases ensures consistency .

Advanced Research Questions

Q. How can deprotection conditions for this compound be optimized to minimize peptide chain degradation?

- Methodological Answer :

- Boc Removal : Use TFA with scavengers (e.g., triisopropylsilane) to suppress side reactions.

- Bzl Cleavage : In solid-phase synthesis, HF or TFMSA cleaves the resin and Bzl simultaneously. For solution-phase, catalytic hydrogenation (H₂/Pd-C) at 25–50 psi avoids racemization.

Monitor progress via LC-MS to detect incomplete deprotection (e.g., residual benzyl groups) or over-acidification (e.g., serine β-elimination) .

Q. How does N-methylation in this compound influence peptide conformation and biological activity?

- Methodological Answer : N-methylation reduces hydrogen-bonding capacity, altering peptide backbone flexibility and receptor interaction. For example, in opioid receptor studies, N-methylated residues enhance metabolic stability but may reduce binding affinity due to steric hindrance. Conformational analysis via circular dichroism (CD) or molecular dynamics simulations can correlate structural changes with activity .

Q. How should researchers resolve contradictions in literature regarding this compound’s stability under acidic conditions?

- Methodological Answer : Contradictions often arise from varying acid concentrations or reaction times. Design controlled experiments to:

Titrate Acid Strength : Compare Boc cleavage rates in 20–95% TFA.

Monitor Kinetics : Use time-resolved NMR or FTIR to track degradation products (e.g., tert-butyl cation formation).

Replicate conflicting studies with standardized protocols and report detailed reaction conditions (e.g., temperature, scavengers) .

Q. What strategies mitigate racemization during incorporation of this compound into peptide chains?

- Methodological Answer : Racemization occurs at high temperatures or basic pH. Mitigation includes:

- Low-Temperature Coupling : Use 0–4°C during activation (e.g., HOBt/DIC).

- Additives : Include Oxyma Pure or HOAt to suppress base-induced epimerization.

- Monitoring : Test enantiomeric purity via chiral HPLC or Marfey’s reagent derivatization .

Data Analysis and Experimental Design

Q. How can researchers design a study to evaluate the impact of this compound on peptide solubility and aggregation?

- Methodological Answer :

Solubility Assays : Measure critical aggregation concentration (CAC) via dynamic light scattering (DLS).

Thermodynamic Analysis : Use isothermal titration calorimetry (ITC) to assess hydrophobic interactions.

Structural Correlates : Compare with non-methylated analogs (e.g., Boc-Ser(Bzl)-OH) to isolate N-methylation effects.

Report solvent systems (e.g., DMSO vs. aqueous buffers) and temperature dependencies .

Q. What statistical approaches are recommended for analyzing peptide synthesis yields involving this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial designs to test coupling reagents (e.g., HATU vs. PyBOP), equivalents, and reaction times.

- ANOVA : Compare yields across conditions, ensuring replicates (n ≥ 3) to account for batch variability.

- Multivariate Analysis : PCA or PLS can identify dominant factors (e.g., solvent polarity) affecting efficiency .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.